1H-perimidin-2-amine hydrobromide hydrate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

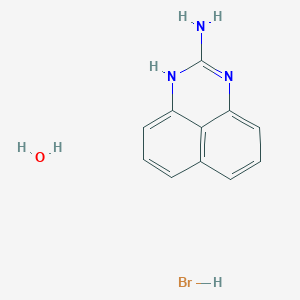

1H-perimidines are a significant class of heterocyclic compounds that consist of a dihydropyrimidine ring peri-fused to a naphthalene moiety. These compounds are known for their 1,3-annular tautomerism, which allows for the existence of imine or enamine forms. The imine form is characterized by two possible hydrogen positions at the endocyclic nitrogen atoms, which can exhibit cis or trans orientation of the 2-substituent in respect to the double C=N bond .

Synthesis Analysis

The synthesis of 1H-perimidine derivatives involves various chemical reactions. For instance, the action of HCl on 1-(8'-amino-α-naphthyl)-4-(8'-amino-a-naphthylamine)-1-azabuta-1,3-diene in aqueous methanol yields the mono hydrochloric acid salt of 1H-perimidine as a dihydrate. A tentative mechanism for this reaction has been proposed, and the neutralization of the hydrochloride salt by a base generates 1H-perimidine in the free state, which has shown antitumor activities . Additionally, perimidine-1-acetic acid hydrazide undergoes condensation with aromatic aldehydes to form Schiff base derivatives, which can further undergo cyclocondensation to yield various biologically active compounds .

Molecular Structure Analysis

The molecular structure of 1H-perimidine derivatives has been characterized by various techniques such as MS, IR spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction (SCXRD). For example, SCXRD has confirmed that one of the synthesized compounds exists in the solid state as the imine tautomer . However, the molecular structure of some derivatives in their crystalline state could not be determined reliably, and the results from powder X-ray diffraction (PXRD) were inconclusive regarding the preferred form in the solid state .

Chemical Reactions Analysis

1H-perimidine derivatives can undergo various chemical reactions due to their functional groups. The synthesis process often involves the formation of Schiff base derivatives through condensation reactions, followed by cyclocondensation to produce compounds with potential antibacterial and antifungal activities . The reactivity of these compounds can be influenced by the orientation of substituents and the tautomeric form they adopt.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-perimidine derivatives are characterized by their spectroscopic data and theoretical calculations. Density functional theory (DFT) calculations have been used to determine the stability of different tautomeric forms and to analyze the electronic structure properties of these compounds. For instance, DFT calculations suggest that the enamine form of a 2-cyanomethyl-perimidine derivative is more stable than the imine form . The molecular conformation, hydrogen bonding patterns, and supramolecular arrangements in the crystal are also crucial in understanding the physical properties of these compounds .

科学的研究の応用

Corrosion Inhibition

1H-perimidin-2-amine derivatives have been investigated for their ability to inhibit corrosion of mild steel in acidic media. Studies utilizing electrochemical impedance spectroscopy and potentiodynamic polarization revealed that these compounds, due to their large π-bond system and nitrogen-containing heterocycles, strongly adsorb onto iron surfaces, offering high inhibition efficiency. The presence of a 2-position amino group in these compounds slightly enhances their inhibitive capability compared to their analogs without this group (He, Mao, Ma, & Tang, 2018).

Antimicrobial and Anti-inflammatory Activities

Perimidine derivatives have shown promise in antimicrobial and anti-inflammatory applications. A series of 1H-perimidine-2-thiol derivatives demonstrated significant inhibitory effects against certain bacterial strains and exhibited potent anti-inflammatory activity in studies. These findings suggest the potential of perimidine derivatives in developing new therapeutic agents (Bassyouni, Abu-Bakr, Hegab, El-Eraky, El Beih, & Rehim, 2012).

Dye Synthesis and Characterization

The synthesis of pyrrolo[1,2-a]perimidin-10-ones via two new methods demonstrates the application of perimidine derivatives in the field of dyes and pigments. These compounds exhibit characteristic absorption bands and thermal stability, making them of interest for various industrial applications (Koca, Üngören, Kıbrız, & Yılmaz, 2012).

Antibacterial and Antifungal Activities

Perimidine-1-acetic acid hydrazide derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showcasing the potential of perimidine structures in contributing to the development of new antimicrobial agents (Panchasara & Pande, 2009).

Antitumor Activities

Research into the synthesis of new perimidine derivatives has also uncovered compounds with promising antitumor activities. The exploration of these derivatives against human cancer cell lines, such as MCF-7 (breast cancer) and HEPG-2 (liver carcinoma), highlights the potential of perimidine-based compounds in oncological research (Farghaly & Mahmoud, 2013).

Safety And Hazards

When handling 1H-perimidin-2-amine hydrobromide hydrate, it is advised to avoid dust formation, avoid breathing mist, gas or vapours, and avoid contacting with skin and eye . Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas .

将来の方向性

Perimidines, including 1H-perimidin-2-amine hydrobromide hydrate, have immense applications in life sciences, medical sciences, and industrial chemistry . Their ability of molecular interaction with different proteins, complex formation with metals, and distinct behavior in various ranges of light makes them more appealing and challenging for future scientists . Future research may focus on the development of novel technologies for the selective synthesis of perimidines and their conjugated derivatives .

特性

IUPAC Name |

1H-perimidin-2-amine;hydrate;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3.BrH.H2O/c12-11-13-8-5-1-3-7-4-2-6-9(14-11)10(7)8;;/h1-6H,(H3,12,13,14);1H;1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOXFTZVZWUMSIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)NC(=NC3=CC=C2)N.O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90383798 |

Source

|

| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-perimidin-2-amine hydrobromide hydrate | |

CAS RN |

313223-13-1 |

Source

|

| Record name | 1H-perimidin-2-amine hydrobromide hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90383798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(2-fluorobenzoyl)amino]acetate](/img/structure/B1304750.png)

![Ethyl 4-hydroxy-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxylate](/img/structure/B1304755.png)

![Ethyl 1-[4-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B1304760.png)

![2-[5-(2-Fluorobenzoyl)-2-thienyl]acetonitrile](/img/structure/B1304764.png)

![{2-[(4-fluorobenzyl)sulfanyl]-1-methyl-1H-imidazol-5-yl}methanol](/img/structure/B1304767.png)